molecular formula C6H4Cl2O5 B1248060 (Z)-2,5-dichloro-4-oxohex-2-enedioic acid

(Z)-2,5-dichloro-4-oxohex-2-enedioic acid

Cat. No. B1248060
M. Wt: 227 g/mol
InChI Key: PLPVRWUZGSFJJB-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-4-oxohex-2-enedioic acid is an alpha,omega-dicarboxylic acid that is hexanedioic acid containing a double bond between positions 2 and 3, an oxo group at position 4, and two chlorine atoms (at positions 2 and 5). It is an oxo dicarboxylic acid, an alpha,omega-dicarboxylic acid and an organochlorine compound. It derives from a 4-oxohex-2-enedioic acid. It is a conjugate acid of a 2,5-dichloro-4-oxohex-2-enedioate(2-).

Scientific Research Applications

Synthesis and Structural Studies

  • Efficient Synthesis Methods : The compound has been synthesized through an efficient procedure involving sequential oxidations, indicating its potential in chemical syntheses (Perlman & Albeck, 2000).

  • Stereochemistry Analysis : Its stereochemistry was confirmed through X-ray diffraction spectroscopy, demonstrating the importance of this compound in stereochemical studies (Tittal et al., 2019).

  • Isomer Synthesis and Separation : Research includes the synthesis of isomers of this compound and their selective separation, showcasing its role in isomerization studies (Mao Yan-lon, 2014).

Photophysical and Thermodynamic Properties

  • Photophysical Properties : Studies involving photophysical properties of related compounds offer insights into its potential application in photophysical research (Nolan et al., 2005).

  • Adsorption Thermodynamics : Adsorption behavior and thermodynamic parameters have been studied, indicating its utility in understanding adsorption processes (Khan & Akhtar, 2011).

Catalytic and Degradation Studies

  • Catalyst in Chemical Reactions : It has been used in catalytic reactions, signifying its role in catalysis and chemical transformation studies (Duffy & Grayson, 2002).

  • Degradation in Environmental Applications : Its related compounds have been investigated for degradation in environmental applications, hinting at its potential use in environmental chemistry (Maya-Treviño et al., 2014).

Biomarker and Medicinal Chemistry

  • Biomarker Research : Ab initio simulation studies have been conducted on pH-sensitive biomarkers, suggesting its relevance in biomarker development (Köcher et al., 2018).

  • Novel Compound Synthesis : Co-cultivation of fungal strains has led to the production of novel polyketides related to this compound, showing its importance in novel compound synthesis (Kossuga et al., 2013).

properties

Product Name

(Z)-2,5-dichloro-4-oxohex-2-enedioic acid

Molecular Formula

C6H4Cl2O5

Molecular Weight

227 g/mol

IUPAC Name

(Z)-2,5-dichloro-4-oxohex-2-enedioic acid

InChI

InChI=1S/C6H4Cl2O5/c7-2(5(10)11)1-3(9)4(8)6(12)13/h1,4H,(H,10,11)(H,12,13)/b2-1-

InChI Key

PLPVRWUZGSFJJB-UPHRSURJSA-N

Isomeric SMILES

C(=C(/C(=O)O)\Cl)\C(=O)C(C(=O)O)Cl

Canonical SMILES

C(=C(C(=O)O)Cl)C(=O)C(C(=O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-2,5-dichloro-4-oxohex-2-enedioic acid
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(Z)-2,5-dichloro-4-oxohex-2-enedioic acid
Reactant of Route 5
(Z)-2,5-dichloro-4-oxohex-2-enedioic acid
Reactant of Route 6
(Z)-2,5-dichloro-4-oxohex-2-enedioic acid

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